molecular formula C17H12FN3 B11843759 4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile CAS No. 89638-37-9

4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile

Katalognummer: B11843759
CAS-Nummer: 89638-37-9
Molekulargewicht: 277.29 g/mol
InChI-Schlüssel: WVMRHQWOZCOEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The fluorophenyl group can enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline derivative with similar applications in cancer therapy.

    Afatinib: A quinazoline-based tyrosine kinase inhibitor.

Uniqueness

4-(2-Fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

89638-37-9

Molekularformel

C17H12FN3

Molekulargewicht

277.29 g/mol

IUPAC-Name

4-(2-fluorophenyl)-6,7-dimethylquinazoline-8-carbonitrile

InChI

InChI=1S/C17H12FN3/c1-10-7-13-16(12-5-3-4-6-15(12)18)20-9-21-17(13)14(8-19)11(10)2/h3-7,9H,1-2H3

InChI-Schlüssel

WVMRHQWOZCOEQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1C)C#N)N=CN=C2C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.